molecular formula C19H22N2O3 B2428877 1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-phenylpiperazin-1-yl)ethanone CAS No. 887209-55-4

1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-phenylpiperazin-1-yl)ethanone

Cat. No. B2428877
M. Wt: 326.396
InChI Key: VFNQRWQAJRFKIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-phenylpiperazin-1-yl)ethanone, commonly known as DPPE, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPPE belongs to the class of phenylpiperazine derivatives and has been studied extensively for its pharmacological properties.

Scientific Research Applications

Electrochemical Synthesis and Applications

The electrochemical oxidation of phenylpiperazine derivatives, including compounds structurally related to 1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-phenylpiperazin-1-yl)ethanone, has been investigated for the development of new synthetic methods. These methods are characterized by high atom economy and environmental friendliness, employing electrochemical techniques to synthesize new phenylpiperazine derivatives in aqueous solutions (Nematollahi & Amani, 2011).

Antimicrobial Activity

Research into the antimicrobial properties of phenylpiperazine derivatives, including compounds with structural similarities to 1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-phenylpiperazin-1-yl)ethanone, has shown promise. One-pot multicomponent syntheses of derivatives have demonstrated significant in vitro antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Ashok et al., 2014).

Neuropharmacological Effects

Studies on the effects of similar phenylpiperazine derivatives on learning and memory reconstruction in mice have been conducted. These compounds have shown potential in improving cognitive functions, indicating their relevance in neuropharmacological research (Zhang Hong-ying, 2012).

Computational and Biochemical Characterization

Computational assessments of biochemical properties and vibrational studies of synthesized phenylpiperazine-based drugs related to 1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-phenylpiperazin-1-yl)ethanone have been conducted. These studies help in understanding the molecular docking mechanisms and reactivity properties of these compounds towards human receptors, such as the GABA A receptor (Onawole et al., 2017).

Corrosion Inhibition

Phenylpiperazine derivatives have also been evaluated as corrosion inhibitors for metals in corrosive environments. Their efficacy in protecting materials indicates potential industrial applications (Jawad et al., 2020).

properties

IUPAC Name

1-(2,4-dihydroxy-3-methylphenyl)-2-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-14-17(22)8-7-16(19(14)24)18(23)13-20-9-11-21(12-10-20)15-5-3-2-4-6-15/h2-8,22,24H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFNQRWQAJRFKIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1O)C(=O)CN2CCN(CC2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678207
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-phenylpiperazin-1-yl)ethanone

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